molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1274619
CAS No.: 876721-10-7
M. Wt: 164.25 g/mol
InChI Key: IXSCLQGZEVLNPL-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydropyrrolo[1,2-a]pyrazine Compounds

The development of tetrahydropyrrolo[1,2-a]pyrazine compounds emerged from broader investigations into heterocyclic chemistry that began in earnest during the early twentieth century. Historical documentation reveals that the systematic study of pyrrole-containing heterocycles gained momentum as organic chemists recognized their abundance in natural products and potential pharmaceutical applications. The specific structural class represented by tetrahydropyrrolo[1,2-a]pyrazines evolved from efforts to create novel bicyclic systems that could serve as scaffolds for drug discovery and materials science applications.

Early synthetic approaches to these compounds were developed through condensation reactions involving benzotriazole and pyrrol-containing starting materials, as demonstrated in foundational work that established efficient routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through nucleophilic substitution reactions with Grignard reagents, sodium cyanide, and sodium borohydride. These pioneering investigations laid the groundwork for subsequent developments in asymmetric synthesis and more sophisticated synthetic methodologies that would eventually enable the preparation of specific derivatives such as this compound.

The recognition of these compounds as valuable intermediates in medicinal chemistry research led to increased interest in their synthesis and biological evaluation. Historical surveys of heterocyclic compound development show that the tetrahydropyrrolo pyrazine structural motif gained particular attention when researchers discovered its presence in various bioactive natural products and its potential as a scaffold for developing novel pharmaceutical agents. This historical context established the foundation for contemporary research efforts focused on developing efficient synthetic routes and exploring the biological properties of substituted derivatives within this compound class.

The evolution of synthetic methodology for tetrahydropyrrolo[1,2-a]pyrazines reflects broader trends in heterocyclic chemistry, including the development of catalytic asymmetric synthesis and the application of organocatalysis to complex ring-forming reactions. Modern synthetic approaches have built upon these historical foundations to create more efficient and selective methods for accessing these structurally complex molecules. The historical progression from simple condensation reactions to sophisticated catalytic processes demonstrates the continuing importance of this compound class in contemporary chemical research.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established conventions for naming fused heterocyclic systems, specifically the Hantzsch-Widman nomenclature system. According to this systematic approach, the compound name reflects both the structural composition and the specific arrangement of the constituent ring systems. The base pyrrolo[1,2-a]pyrazine designation indicates a pyrrole ring fused to a pyrazine ring in a [1,2-a] configuration, while the tetrahydro prefix specifies the saturation state of the pyrazine portion.

In the Hantzsch-Widman system, prefixes are used to indicate the nature of heteroatoms present in the ring structure, with nitrogen designated by the prefix "aza". The systematic name construction follows priority rules where nitrogen-containing components receive preference in nomenclature decisions. The bicyclic nature of this compound places it within the category of fused heterocyclic systems, where the base component is chosen based on specific criteria including the presence of nitrogen heteroatoms and the overall structural complexity.

Nomenclature Component Designation Structural Significance
Pyrrolo Base ring system Five-membered nitrogen heterocycle
[1,2-a] Fusion pattern Specific attachment points between rings
Pyrazine Fused component Six-membered dinitrogen heterocycle
Tetrahydro Saturation state Four additional hydrogen atoms
1-Isopropyl Substituent Branched alkyl group at position 1

The Chemical Abstracts Service registry number 876721-10-7 provides an unambiguous identifier for this specific compound, while alternative naming conventions may include descriptive terms such as 1-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine. The molecular formula C₁₀H₁₆N₂ accurately reflects the atomic composition, while the molecular weight of 164.25 grams per mole provides essential quantitative information for synthetic and analytical applications.

Position of this compound in Heterocyclic Chemistry

Within the expansive field of heterocyclic chemistry, this compound occupies a distinctive position as a representative example of fused nitrogen-containing bicyclic systems. Heterocyclic compounds constitute one of the most important classes of organic molecules, with applications spanning pharmaceuticals, agrochemicals, materials science, and natural product chemistry. The specific structural features of this compound place it within the subset of nitrogen heterocycles that exhibit both aromatic and saturated character within the same molecular framework.

The compound's classification as a pyrrolo-fused heterocycle connects it to a broader family of molecules that have demonstrated significant biological activity and synthetic utility. Research into pyrrolo-fused heterocycles has revealed their potential as anticancer agents, with structural modifications leading to compounds that can inhibit tubulin polymerization and exhibit antiproliferative effects against various cancer cell lines. The bicyclic nature of this compound provides a rigid scaffold that can serve as a foundation for further functionalization and derivatization.

Contemporary heterocyclic chemistry research has increasingly focused on the development of efficient synthetic methodologies for accessing complex fused ring systems such as tetrahydropyrrolo[1,2-a]pyrazines. The position of this compound within current research trends reflects the growing interest in developing catalytic asymmetric synthesis methods that can provide access to enantiomerically pure heterocyclic compounds. Advanced synthetic approaches including cascade reactions, domino processes, and organocatalytic transformations have been successfully applied to the synthesis of related tetrahydropyrrolo pyrazine derivatives.

The molecular orbital characteristics of pyrrole-containing heterocycles contribute to their unique chemical reactivity patterns and potential applications in materials science. The presence of nitrogen atoms in different chemical environments within the this compound structure creates opportunities for diverse coordination chemistry applications and potential use as ligands in metal-catalyzed transformations. This positioning within heterocyclic chemistry reflects both the structural complexity and the synthetic accessibility that make these compounds valuable targets for continued research and development.

Significance in Pyrrolo-Fused Heterocyclic Research

The significance of this compound in contemporary pyrrolo-fused heterocyclic research stems from its representative nature as a model compound for understanding structure-activity relationships and synthetic methodology development. Recent investigations into pyrrolo-fused heterocycles have revealed their potential as promising anticancer agents, with specific structural modifications leading to compounds that exhibit superior activity compared to established therapeutic agents. The tetrahydropyrrolo pyrazine scaffold provides a versatile platform for exploring these structure-activity relationships through systematic substitution patterns and functional group modifications.

Research into the biological activity of pyrrolo-fused heterocycles has demonstrated their ability to interact with specific molecular targets, including kinase enzymes and tubulin proteins. The development of pyrrolo[1,2-a]pyrazinone inhibitors of PIM kinases represents a significant advancement in this field, with compounds exhibiting excellent selectivity against large panels of kinases and demonstrating potential as anticancer therapeutics. These findings highlight the importance of the pyrrolo-fused heterocyclic framework as a privileged structure in medicinal chemistry research.

The synthetic methodology developed for accessing this compound and related compounds has contributed significantly to advances in catalytic asymmetric synthesis. The application of chiral phosphoric acids as catalysts for intramolecular aza-Friedel-Crafts reactions has enabled the preparation of enantiomerically enriched tetrahydropyrrolo pyrazines with excellent yields and high enantioselectivities. These synthetic developments have broader implications for the field of organocatalysis and demonstrate the utility of pyrrolo-fused heterocycles as platforms for testing new synthetic transformations.

Current research trends in pyrrolo-fused heterocyclic chemistry emphasize the development of efficient one-pot synthetic procedures and cascade reaction sequences that can rapidly generate complex molecular architectures. The assembly of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through domino aza-Claisen rearrangement and cyclization reactions represents a significant advancement in synthetic efficiency, enabling the simultaneous construction of both pyrrole and pyrazine rings in a single synthetic operation. These methodological advances position compounds such as this compound as important targets for continued investigation and potential therapeutic development.

Properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCLQGZEVLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390164
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876721-10-7
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aerobic Oxidation Followed by Asymmetric Aza-Friedel Crafts Reaction

A prominent synthetic strategy involves a sequential aerobic oxidation and asymmetric aza-Friedel Crafts (FC) reaction. This method, reported in a Royal Society of Chemistry publication, integrates oxidation and cyclization steps to construct the pyrrolopyrazine core.

Aerobic Oxidation of Benzyl Alcohol

The process begins with the oxidation of benzyl alcohol (1a ) to benzaldehyde (12a ) using a bimetallic catalyst system. Key parameters include:

Parameter Condition
Catalyst PI/CB-Au/Pd (1 mol% Au)
Solvent Tetrahydrofuran (THF):H₂O (9:1)
Temperature 25°C
Pressure O₂ (1 atm)
Reaction Time 24 hours

Under these conditions, benzyl alcohol achieves 85% conversion to benzaldehyde, with a 65% isolated yield (determined via ¹H NMR). The use of a gold-palladium bimetallic catalyst on a carbon support (PI/CB-Au/Pd) enhances oxidative efficiency while minimizing side reactions.

Asymmetric Aza-Friedel Crafts Reaction

The resulting aldehyde undergoes an asymmetric FC reaction with N-aminoethylpyrrole (2a ) to form the pyrrolopyrazine framework. Critical components include:

  • Catalyst : (S)-TRIP (5 mol%), a chiral phosphoric acid derivative
  • Solvent : THF with 4Å molecular sieves (200 mg)
  • Additive : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
  • Conditions : Argon atmosphere, 25°C, 24 hours

This step proceeds via imine formation, followed by nucleophilic attack of the pyrrole moiety on the electrophilic aldehyde. The chiral catalyst induces enantioselectivity, yielding the desired product with high stereochemical control.

Optimization Insights

Table 1 summarizes solvent screening results for the aerobic oxidation step:

Solvent Temperature (°C) Conversion (%) Yield (%)
THF 25 85 65
Toluene 25 45 30
DMSO 25 60 50

THF emerged as the optimal solvent due to its ability to stabilize reactive intermediates and compatibility with the catalyst system.

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

A complementary route focuses on constructing intermediates critical to pyrrolopyrazine formation. The synthesis of Intermediate S-2 , a boronic acid derivative, exemplifies this approach:

Reaction Setup

  • Substrates : S-1 (5.00 g, 23.8 mmol) and p-vinylphenylboronic acid (4.00 g, 27.3 mmol)
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.19 mmol)
  • Base : Potassium carbonate (K₂CO₃, 50.0 mmol)
  • Solvent : THF/H₂O (50 mL/25 mL)
  • Conditions : 80°C, 12 hours under nitrogen

Workup and Isolation

Post-reaction, the mixture undergoes extraction with ethyl acetate (3 × 50 mL), followed by brine washing and drying over Na₂SO₄. Column chromatography (hexane/ethyl acetate = 5:1) yields S-2 as a white solid (4.20 g, 70% yield).

This Suzuki-Miyaura coupling introduces functional groups essential for subsequent cyclization steps, though the exact pathway to the target compound requires further elaboration.

Intramolecular Cyclization Strategies

Cyclization reactions are pivotal for forming the tetrahydropyrrolopyrazine ring. A representative protocol involves:

Cyclization of N-Propargylenaminones

While specific details are limited in accessible sources, analogous methodologies suggest the use of:

  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : 80–100°C, inert atmosphere

Propargylamine addition to acetylene precursors generates enaminones, which undergo base-mediated cyclization to yield the fused bicyclic structure. Computational data (PubChem CID 3159238) corroborates the stability of the isopropyl-substituted product, with a logP of 1.7884 indicating favorable solubility in organic media.

Comparative Analysis of Methodologies

Method Advantages Limitations
Aerobic Oxidation/FC High enantioselectivity, one-pot Requires specialized catalysts
Suzuki Coupling Modular intermediate synthesis Multi-step purification
Intramolecular Cyclization Direct ring formation Harsh conditions (high temp)

Industrial Considerations and Scalability

For large-scale production, key factors include:

  • Catalyst Recovery : PI/CB-Au/Pd’s heterogeneous nature permits reuse, reducing costs.
  • Solvent Selection : THF’s low boiling point (66°C) facilitates distillation recovery.
  • Yield Optimization : The 65% yield in the oxidation step aligns with industrial benchmarks for oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolopyrazine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

  • Biological Activities : Research indicates that 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits potential antimicrobial and anticancer properties. Studies have focused on its interactions with biological targets that could lead to therapeutic applications.

Medicine

  • Drug Development : The compound is being investigated for its potential in drug formulation. Its biological activity suggests it could be developed into new therapeutic agents for various diseases.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on gram-positive bacteria compared to controls.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anticancer Properties

Research assessing the anticancer potential of this compound involved in vitro studies on cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
1085
5060
10030

Mechanism of Action

The mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Biological Activity

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula: C10H16N2
  • Molecular Weight: 164.25 g/mol
  • CAS Number: 876721-10-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Cross-coupling Reaction: Pyrrole rings are coupled with acyl (bromo)acetylenes.
  • Addition Reaction: Propargylamine is added to the acetylenes.
  • Intramolecular Cyclization: Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the final product.

Antimicrobial Properties

Research has indicated that compounds containing the pyrrolo[1,2-a]pyrazine moiety exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study exploring similar pyrazine derivatives found significant antibacterial activity against pathogens such as Enterococcus faecalis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key apoptotic pathways including caspase activation and inhibition of NF-κB signaling .

Table: Summary of Anticancer Studies on Similar Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3b (related pyrazine derivative)MCF-70.25Induces apoptosis via caspase activation
3b (related pyrazine derivative)MDA-MB-2310.5Inhibits NF-κB and promotes p53 expression

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Modulation: The compound may act as an inhibitor or modulator of enzymes involved in cancer progression.
  • Receptor Interaction: It is hypothesized that it interacts with cellular receptors that play a role in apoptosis and cell survival pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. For example:

  • A series of derivatives were synthesized and tested for their effects on isolated guinea pig atria for bradycardic activities, revealing structure-activity relationships crucial for developing antihypertensive agents .

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

  • Methodological Answer : The synthesis of pyrrolo[1,2-a]pyrazine derivatives often employs cyclization or domino reactions. For example, a domino approach involving vinyl azides and ketones can yield the pyrrolopyrazine core efficiently . A one-step method using acylethynylpyrroles has also been reported, achieving high yields under mild conditions (e.g., 80% yield at 60°C in DMSO) . Key steps include:
  • Cyclocondensation : Reacting amines with carbonyl derivatives.
  • Catalytic Optimization : Using Lewis acids like ZnCl₂ to enhance regioselectivity.
  • Purification : Column chromatography with hexane/ethyl acetate gradients .

Q. How is the structural identity of pyrrolo[1,2-a]pyrazine derivatives confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and computational techniques:
  • NMR : ¹H and ¹³C NMR resolve ring saturation and substituent positions. For example, the isopropyl group in 1-isopropyl derivatives shows characteristic doublets at δ 1.2–1.4 ppm (¹H) and δ 20–25 ppm (¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₁₈N₂O₂ for hexahydro derivatives) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolo[1,2-a]pyrazine derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR assignments often arise from dynamic ring puckering or solvent effects. To address this:
  • 2D NMR : Use COSY and NOESY to correlate proton environments and confirm spatial proximity of substituents .
  • Variable Temperature NMR : Cooling samples to −40°C can slow conformational exchange, sharpening split peaks .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What strategies optimize reaction yields in pyrrolo[1,2-a]pyrazine synthesis?

  • Methodological Answer : Yield optimization involves:
  • Reagent Selection : Grignard reagents (e.g., MeMgBr) for nucleophilic substitutions improve yields to >70% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to THF .
  • Catalyst Tuning : Pd(OAc)₂ with ligands like XPhos improves cross-coupling efficiency in functionalized derivatives .
  • Table : Comparison of reaction conditions and yields from recent studies:
MethodCatalyst/SolventYield (%)Reference
Domino reactionZnCl₂/CH₃CN85
One-step cyclizationNone/DMSO80
Grignard substitutionMeMgBr/THF72

Q. How do substituents influence the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance binding to kinase targets (IC₅₀ < 1 µM in some cases) .
  • Hydrophobic Substituents (e.g., isopropyl): Improve blood-brain barrier penetration in CNS-targeted compounds .
  • Assay Design : Use in vitro kinase inhibition assays (e.g., EGFR, JAK2) with ATP-competitive protocols .

Q. What are the challenges in scaling up pyrrolo[1,2-a]pyrazine synthesis for preclinical studies?

  • Methodological Answer : Scaling issues include:
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Byproduct Formation : Monitor intermediates via LC-MS to optimize reaction time and minimize side products .
  • Thermal Sensitivity : Avoid exothermic reactions by gradual reagent addition and temperature control (<50°C) .

Data Analysis & Contradictions

Q. How should researchers interpret contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:
  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) for IC₅₀ comparisons .
  • Purity Verification : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Meta-Analysis : Cross-reference data from PubChem and ChEMBL to identify outliers .

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